![molecular formula C21H15N5OS2 B2864423 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide CAS No. 671198-95-1](/img/structure/B2864423.png)

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

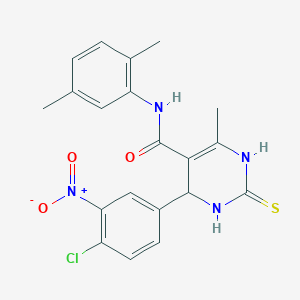

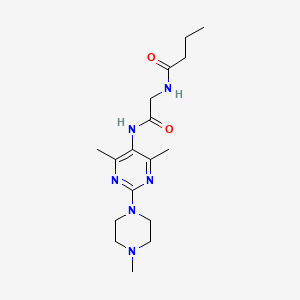

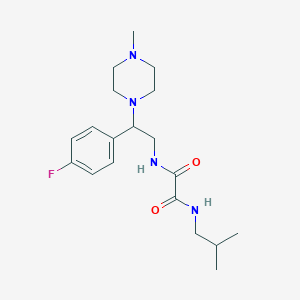

The compound “N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide” is a complex organic molecule that contains several heterocyclic rings, including a benzothiazole ring and a triazolo-pyridine ring .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of substituted 2-amino benzothiazoles with other precursor substrates . The structures of the synthesized compounds are usually confirmed using techniques such as IR spectroscopy, 1H NMR, mass spectrometry, and elemental analysis .Chemical Reactions Analysis

Benzothiazole derivatives can be synthesized through various reactions involving o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . Other methods involve the condensation of 2-aminothiophenol with aldehydes .Applications De Recherche Scientifique

Amplification of Phleomycin Activity

Research has shown that derivatives related to N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide, such as 2-(s-triazolo[4,3-a]pyridin-2'-ylthio)acetamide, can act as amplifiers of phleomycin, an antibiotic, against E. coli. These compounds exhibit high activity, are non-toxic, and resistant to metabolism (Brown et al., 1978).

Insecticidal Assessment

Another study utilized a precursor compound to synthesize a variety of heterocycles, including triazolo[4,3-a]pyridine derivatives. These newly synthesized compounds were evaluated for their insecticidal properties against the cotton leafworm, Spodoptera littoralis, indicating the potential application of these derivatives in pest control (Fadda et al., 2017).

Antimicrobial Activity

Research involving the synthesis of novel sulphonamide derivatives, including structures related to the compound of interest, revealed antimicrobial properties. These compounds were synthesized through reactions with various nitrogen-based nucleophiles, showing good antimicrobial activity, with some compounds exhibiting high activity against multiple strains (Fahim & Ismael, 2019).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds with a benzothiazole nucleus have been associated with a wide range of biological activities, including antimicrobial, antifungal, antiprotozoal, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Mode of Action

For instance, some benzothiazole derivatives have been found to inhibit tyrosine kinase receptors, which are overexpressed in several types of cancers .

Biochemical Pathways

Benzothiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

A study on similar compounds indicated that they exhibited a favorable pharmacokinetic profile .

Result of Action

Similar compounds have shown promising activity against certain bacterial strains .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of similar compounds .

Propriétés

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N5OS2/c27-19(13-28-21-25-24-18-10-3-4-11-26(18)21)22-15-7-5-6-14(12-15)20-23-16-8-1-2-9-17(16)29-20/h1-12H,13H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUKCOVHAIQWDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CSC4=NN=C5N4C=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]propanoate](/img/structure/B2864341.png)

![2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline](/img/structure/B2864346.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2864348.png)

![Methyl 2-[(4-tert-butylphenyl)methylsulfanyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-oxoquinazoline-7-carboxylate](/img/structure/B2864358.png)

![diethyl 2-(3-(trifluoromethyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2864363.png)